Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
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Overview
Description
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is a complex organic compound with a molecular formula of C27H52N2O10 and a molecular weight of 564.71 g/mol . This compound features a cyclooctene ring, a long polyether chain, and a carbamate group, making it a versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through ring-closing metathesis (RCM) of a suitable diene precursor using a ruthenium-based catalyst.
Attachment of the Polyether Chain: The polyether chain can be introduced through nucleophilic substitution reactions, where the amino groups react with polyether chains containing leaving groups such as tosylates or mesylates.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the amino-functionalized cyclooctene with an isocyanate derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate undergoes various chemical reactions, including:
Oxidation: The cyclooctene ring can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4).
Reduction: The carbamate group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Tosylates, mesylates, alkyl halides
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation reactions for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate involves its ability to form stable covalent bonds with target molecules. The cyclooctene ring can undergo bioorthogonal reactions with tetrazine derivatives, forming stable conjugates. The polyether chain enhances the solubility and biocompatibility of the compound, while the carbamate group provides stability and resistance to hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Cyclooct-4-en-1-yl (6-(((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)amino)-6-oxohexyl)carbamate: This compound features a similar cyclooctene ring but with a different polyether chain and functional groups.
Cyclooct-4-en-1-yl (6-(((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl)amino)-6-oxohexyl)carbamate: Another similar compound with variations in the polyether chain and functional groups.
Uniqueness
Cyclooct-4-en-1-yl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate is unique due to its long polyether chain, which provides enhanced solubility and biocompatibility. The presence of multiple functional groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C27H52N2O10 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |
InChI Key |
MXEGVNVGOKEYSH-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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